Cas no 651055-83-3 (6-Phenanthridinamine, 8-(trifluoromethyl)-)

6-Phenanthridinamine, 8-(trifluoromethyl)- is a fluorinated phenanthridine derivative characterized by the presence of a trifluoromethyl group at the 8-position and an amine functionality at the 6-position. This compound is of interest in medicinal chemistry and materials science due to its unique electronic properties conferred by the electron-withdrawing trifluoromethyl group, which enhances stability and modulates reactivity. The rigid phenanthridine core provides a planar structure suitable for intercalation or π-stacking interactions, making it valuable for applications in drug discovery, particularly as a scaffold for kinase inhibitors or fluorescent probes. Its synthetic versatility allows for further functionalization, enabling tailored modifications for specific research or industrial applications.
6-Phenanthridinamine, 8-(trifluoromethyl)- structure
651055-83-3 structure
Product Name:6-Phenanthridinamine, 8-(trifluoromethyl)-
CAS No:651055-83-3
MF:C14H9F3N2
MW:262.229873418808
CID:407011
PubChem ID:10355318
Update Time:2025-06-21

6-Phenanthridinamine, 8-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 6-Phenanthridinamine, 8-(trifluoromethyl)-
    • 8-(trifluoromethyl)phenanthridin-6-amine
    • DTXSID70438639
    • 651055-83-3
    • 6-amino-8-trifluoromethylphenanthridine
    • AKOS040756273
    • VBQYJKNVRUTAHL-UHFFFAOYSA-N
    • SCHEMBL70616
    • CHEMBL3290793
    • PD094394
    • Inchi: 1S/C14H9F3N2/c15-14(16,17)8-5-6-9-10-3-1-2-4-12(10)19-13(18)11(9)7-8/h1-7H,(H2,18,19)
    • InChI Key: VBQYJKNVRUTAHL-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC2=C3C=CC=CC3=NC(=C2C=1)N)(F)F

Computed Properties

  • Exact Mass: 262.07187
  • Monoisotopic Mass: 262.07178278g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 0
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • PSA: 38.91

6-Phenanthridinamine, 8-(trifluoromethyl)- Pricemore >>

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Additional information on 6-Phenanthridinamine, 8-(trifluoromethyl)-

Introduction to 6-Phenanthridinamine, 8-(trifluoromethyl) and Its Significance in Modern Chemical Research

6-Phenanthridinamine, 8-(trifluoromethyl), with the CAS number 651055-83-3, is a compound of significant interest in the field of pharmaceutical and chemical research. This molecule, characterized by its phenanthridine core structure modified with an 8-(trifluoromethyl) group, has garnered attention due to its unique chemical properties and potential applications in drug development and material science.

The phenanthridine scaffold is a well-known motif in medicinal chemistry, often employed in the design of bioactive molecules due to its ability to interact with biological targets. The introduction of a trifluoromethyl group at the 8-position of the phenanthridine ring enhances the molecule's lipophilicity and metabolic stability, making it a valuable candidate for further exploration in medicinal chemistry.

In recent years, there has been a growing interest in fluorinated compounds due to their tunable electronic properties and improved pharmacokinetic profiles. The presence of the trifluoromethyl group in 6-Phenanthridinamine, 8-(trifluoromethyl) not only enhances its physicochemical properties but also opens up possibilities for its use in various applications, including agrochemicals and advanced materials.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. Researchers have been exploring its utility in synthesizing novel heterocyclic compounds that exhibit promising biological activities. For instance, derivatives of phenanthridine have shown potential in the development of anticancer agents, antimicrobial agents, and even neuroprotective compounds.

The synthesis of 6-Phenanthridinamine, 8-(trifluoromethyl) involves sophisticated organic transformations that highlight the compound's synthetic appeal. The trifluoromethylation reaction, a key step in its preparation, is a topic of extensive research due to its challenges and the high value of trifluoromethyl-containing compounds in the pharmaceutical industry. Advanced catalytic systems have been developed to facilitate this transformation efficiently and selectively.

Recent studies have also focused on understanding the electronic structure of this compound using computational methods. The trifluoromethyl group's electron-withdrawing nature significantly influences the molecule's reactivity and interaction with biological targets. By leveraging computational chemistry techniques such as density functional theory (DFT), researchers can predict and optimize the properties of 6-Phenanthridinamine, 8-(trifluoromethyl) for specific applications.

In addition to its pharmaceutical potential, 6-Phenanthridinamine, 8-(trifluoromethyl) has shown promise in material science applications. The unique electronic properties of fluorinated aromatic compounds make them suitable for use in organic electronics, including light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into advanced materials could lead to novel devices with enhanced performance.

The role of CAS no651055-83-3 as a reference point for further research cannot be overstated. Its precise identification ensures that scientists around the world can reliably obtain and study this compound. This standardization is crucial for collaborative research efforts and for ensuring the reproducibility of experiments.

As our understanding of fluorinated compounds continues to grow, so does the potential for discoveries involving 6-Phenanthridinamine, 8-(trifluoromethyl). Ongoing research aims to uncover new synthetic pathways, explore its biological activity further, and develop innovative applications across multiple industries. The compound's versatility makes it a cornerstone in modern chemical research.

The future directions for research on this molecule are multifaceted. Investigations into its derivatives could reveal new therapeutic agents with improved efficacy and reduced side effects. Additionally, exploring its role in material science may lead to breakthroughs in next-generation electronic devices. The interdisciplinary nature of this research underscores the importance of compounds like 6-Phenanthridinamine, 8-(trifluoromethyl) in driving scientific progress.

In conclusion,6-Phenanthridinamine, 8-(trifluoromethyl) represents a significant advancement in chemical research with far-reaching implications for pharmaceuticals and materials science. Its unique structure and properties make it a valuable asset for researchers seeking to develop innovative solutions to complex challenges. As our understanding deepens,CAS no651055-83-3 will continue to serve as a critical reference point for scientific exploration.

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